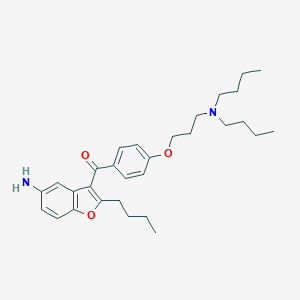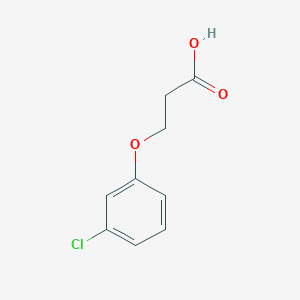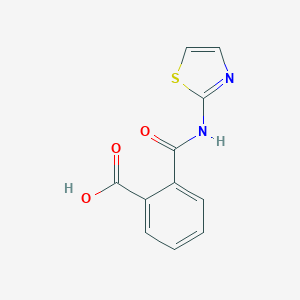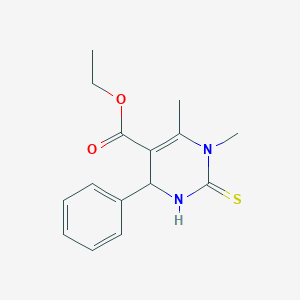
(2-Allylphenoxy)trimethylsilane
Übersicht
Beschreibung
“(2-Allylphenoxy)trimethylsilane” is an organic compound with the molecular formula C12H18OSi . It has a molecular weight of 206.36 . The compound is generally available in most volumes and high purity, submicron and nanopowder forms may be considered .
Molecular Structure Analysis
The InChI code for “(2-Allylphenoxy)trimethylsilane” is1S/C12H18OSi/c1-5-8-11-9-6-7-10-12(11)13-14(2,3)4/h5-7,9-10H,1,8H2,2-4H3 . The IUPAC name is (2-allylphenoxy)(trimethyl)silane . Physical And Chemical Properties Analysis
“(2-Allylphenoxy)trimethylsilane” appears as a white solid . It has a boiling point of 85°C and a melting point of 161-163°C . The compound has a density of 0.925 . It’s worth noting that the solubility of the compound in water is not available .Wissenschaftliche Forschungsanwendungen
Acid cleavage of trimethylsilanes, including derivatives like (2-Allylphenoxy)trimethylsilane, shows significant reactivity, indicating potential applications in organic synthesis (Eaborn, Salih, & Walton, 1972).
Allylsilanes like (2-Allylphenoxy)trimethylsilane exhibit unique reactivity towards electrophiles, useful in the synthesis of protected substituted acroleines (Corriu, Huynh, & Moreau, 1983).
Trimethylsilane-based PECVD processes, possibly including (2-Allylphenoxy)trimethylsilane, are valuable for depositing dielectric thin films in microelectronics (Loboda, 1999).
Organotrimethylsilanes, a category that includes (2-Allylphenoxy)trimethylsilane, can serve as carbanion equivalents in synthesis, highlighting their utility in organic chemistry (Das & O’Shea, 2014).
In carbon-to-carbon anion relay chemistry, compounds like [2-(2-bromophenyl)allyl]trimethylsilane demonstrate efficient migration of the trimethylsilyl group, useful in synthesizing allylic organolithium species (Zheng et al., 2011).
Trimethylsilane compounds, including (2-Allylphenoxy)trimethylsilane, may find applications in lithium-ion battery electrolytes due to their ability to dissolve lithium salts and form stable electrolytes (Amine et al., 2006).
The oxidative coupling reactions involving aryltrimethylsilanes, a group that includes (2-Allylphenoxy)trimethylsilane, show promise in organic synthesis, particularly in electrophilic aromatic substitution mechanisms (Brenzovich, Brazeau, & Toste, 2010).
Safety and Hazards
Zukünftige Richtungen
While specific future directions for “(2-Allylphenoxy)trimethylsilane” are not mentioned in the sources I found, the compound’s potential applications could be explored in various fields such as organometallics, organosilicon research, and laboratory thin film deposition .
Relevant Papers One relevant paper titled “Reactions of o-allylphenol and of o-allylphenoxy-trimethylsilane with alkoxy alkyl hydrogen silanes” discusses the reactions of o-allylphenol and o-allylphenoxy-trimethylsilane . Further analysis of this paper could provide more insights into the properties and potential applications of “(2-Allylphenoxy)trimethylsilane”.
Eigenschaften
IUPAC Name |
trimethyl-(2-prop-2-enylphenoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18OSi/c1-5-8-11-9-6-7-10-12(11)13-14(2,3)4/h5-7,9-10H,1,8H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJIXCUHZKDSCQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1=CC=CC=C1CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40567546 | |
| Record name | Trimethyl[2-(prop-2-en-1-yl)phenoxy]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40567546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18042-43-8 | |
| Record name | Trimethyl[2-(prop-2-en-1-yl)phenoxy]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40567546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Imidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B185317.png)

![(6-chloro-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B185320.png)


![7-Methyl-2,7-diazaspiro[3.5]nonane](/img/structure/B185323.png)





![3-(4-methoxybenzyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B185329.png)
![3-(4-methoxyphenyl)-2-propan-2-ylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one](/img/structure/B185330.png)
